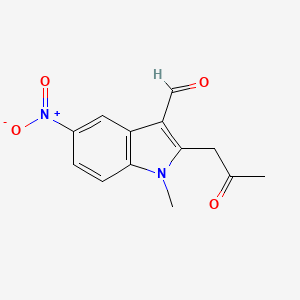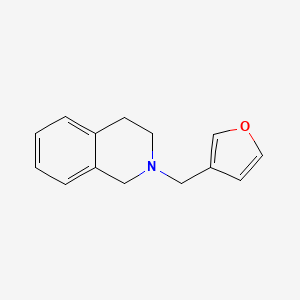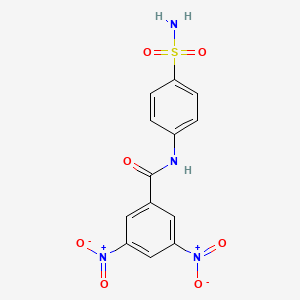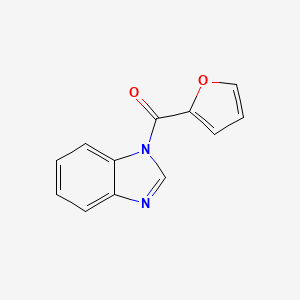
1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde
Overview
Description
1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and an oxopropyl group attached to the indole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-nitro-1-methylindole and 2-oxopropyl bromide. The reaction typically requires a strong acid catalyst such as methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group on the indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups.
Mechanism of Action
The mechanism by which 1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The indole ring itself can bind to specific receptors or enzymes, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Methylindole-3-carbaldehyde: Lacks the nitro and oxopropyl groups, resulting in different chemical reactivity and biological activity.
5-Nitroindole-3-carbaldehyde: Lacks the methyl and oxopropyl groups, affecting its solubility and interaction with biological targets.
2-(2-Oxopropyl)indole-3-carbaldehyde:
The presence of the nitro, methyl, and oxopropyl groups in this compound makes it unique, providing a combination of chemical functionalities that can be exploited for various applications .
Properties
IUPAC Name |
1-methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(17)5-13-11(7-16)10-6-9(15(18)19)3-4-12(10)14(13)2/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFCYSYAUZXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B3836103.png)
![4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol](/img/structure/B3836114.png)
![1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B3836121.png)
![4-[(5-Bromofuran-2-yl)methyl]thiomorpholine](/img/structure/B3836125.png)

![1-[(3,4-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B3836135.png)
![N-({1-[(2-amino-5-pyrimidinyl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3836138.png)

![5-benzyl-N-(isoxazol-5-ylmethyl)-N-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3836155.png)

![2-[3-[[Methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]indol-1-yl]acetamide](/img/structure/B3836167.png)
![N-[(E)-(4-acetamidophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836172.png)
